molecular formula C9H6BrNOS B2941196 4-(5-Bromo-1,3-thiazol-2-yl)phenol CAS No. 1163703-60-3

4-(5-Bromo-1,3-thiazol-2-yl)phenol

Cat. No.: B2941196
CAS No.: 1163703-60-3
M. Wt: 256.12
InChI Key: OTIWQHTZWDPATF-UHFFFAOYSA-N
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Description

4-(5-Bromo-1,3-thiazol-2-yl)phenol is a heterocyclic compound featuring a thiazole ring substituted with a bromine atom at the 5-position and a phenol group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(5-Bromo-1,3-thiazol-2-yl)phenol typically involves the formation of the thiazole ring followed by bromination and subsequent phenol substitution. One common method includes the cyclization of appropriate α-haloketones with thiourea to form the thiazole ring. The bromination is then carried out using bromine or N-bromosuccinimide (NBS) under controlled conditions. Finally, the phenol group is introduced through a nucleophilic substitution reaction .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. Optimization of reaction conditions, such as temperature, solvent, and catalyst, is crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions: 4-(5-Bromo-1,3-thiazol-2-yl)phenol undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.

    Substitution: Nucleophiles like sodium azide (NaN₃) or thiourea under basic conditions.

Major Products:

Scientific Research Applications

4-(5-Bromo-1,3-thiazol-2-yl)phenol has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(5-Bromo-1,3-thiazol-2-yl)phenol in biological systems involves its interaction with various molecular targets. The thiazole ring can interact with enzymes and receptors, potentially inhibiting their activity. The bromine atom and phenol group can also participate in hydrogen bonding and hydrophobic interactions, enhancing the compound’s binding affinity to its targets .

Comparison with Similar Compounds

Uniqueness: 4-(5-Bromo-1,3-thiazol-2-yl)phenol is unique due to the presence of the bromine atom, which can significantly influence its reactivity and biological activity. The bromine atom can participate in halogen bonding, which is not possible with other substituents like chlorine or methyl groups .

Conclusion

This compound is a versatile compound with significant potential in various fields of research and industry. Its unique structure allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a valuable compound for further study and application.

Properties

IUPAC Name

4-(5-bromo-1,3-thiazol-2-yl)phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrNOS/c10-8-5-11-9(13-8)6-1-3-7(12)4-2-6/h1-5,12H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTIWQHTZWDPATF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NC=C(S2)Br)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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